2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylicacid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO4. It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or diester under acidic or basic conditions.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionalities. This is usually done by reacting the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and carboxylic acid functionalities.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Amides and Esters: Coupling reactions with amines or alcohols produce amides or esters, respectively.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group serves as a protecting group, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
2-(Tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane: This compound has a similar diazaspiro nonane core but differs in the position of the Boc group.
Uniqueness
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both Boc-protected amine and carboxylic acid functionalities. This combination allows for versatile chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-13(8-15)5-4-9(6-14-13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCLEZPEWDXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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